molecular formula C9H8BrFN4 B15325864 1-(3-Bromo-5-fluorobenzyl)-1h-1,2,4-triazol-3-amine

1-(3-Bromo-5-fluorobenzyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B15325864
M. Wt: 271.09 g/mol
InChI Key: QJBAWUINBKHNTP-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine ( 1508220-36-7) is a small molecule with the molecular formula C9H8BrFN4 and a molecular weight of 271.09 g/mol . It belongs to the 1,2,4-triazole chemical class, a nitrogen-containing heterocyclic scaffold renowned in medicinal chemistry for its diverse pharmacological potential . This compound serves as a versatile building block in organic synthesis and drug discovery research. The presence of both a bromo and a fluoro substituent on the benzyl ring offers distinct sites for further functionalization via cross-coupling reactions and other synthetic transformations, allowing researchers to generate a library of derivatives for structure-activity relationship (SAR) studies. The 1,2,4-triazole core is a privileged structure in drug design, known to confer significant antibacterial properties . Scientific literature indicates that 1,2,4-triazole derivatives exhibit potent activity against a range of bacterial strains, including drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for such compounds often involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication . As a functionalized triazole, this compound is a valuable intermediate for developing novel antibacterial agents, especially to address the growing global challenge of antimicrobial resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8BrFN4

Molecular Weight

271.09 g/mol

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H8BrFN4/c10-7-1-6(2-8(11)3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)

InChI Key

QJBAWUINBKHNTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

  • Bromination and Fluorination: The starting material, benzylamine, undergoes bromination and fluorination to introduce the bromo and fluoro groups at the 3 and 5 positions of the benzene ring, respectively.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the triazole ring or the benzyl group.

  • Substitution: Substitution reactions at the bromo and fluoro positions are possible, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and various alkyl halides are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted benzylamines or triazoles.

Scientific Research Applications

1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of bromo and fluoro-substituted compounds with biological targets.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance the compound's binding affinity to these targets, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-[(3-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1183190-06-8)
  • Molecular Formula : C₉H₉BrN₄
  • Molecular Weight : 253.1 g/mol
  • Key Differences : Lacks the fluorine substituent present in the target compound. The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the target compound .
  • Applications : Used in structure-activity relationship (SAR) studies to evaluate halogen effects on bioactivity.
1-[(2-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 956786-57-5)
  • Molecular Formula : C₈H₁₁ClF₃N₃
  • Molecular Weight : 257.6 g/mol
  • Key Differences : Fluorine is at the ortho position of the benzyl group, altering steric hindrance and electronic distribution. This positional isomerism may affect receptor binding compared to the target compound’s meta-fluorine substitution .
1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 832739-95-4)
  • Molecular Formula : C₉H₈ClFN₄
  • Molecular Weight : 242.6 g/mol
  • Key Differences : Fluorine at the para position enhances symmetry but reduces dipole moments compared to the target compound’s asymmetric substitution pattern .

Halogen Substitution Patterns

1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
  • Molecular Formula : C₈H₈ClF₃N₄
  • Molecular Weight : 260.6 g/mol
  • Key Differences : Chlorine replaces bromine, reducing molecular weight and lipophilicity. Chlorine’s smaller atomic radius may alter steric interactions in biological systems .
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine (CAS 1228014-23-0)
  • Molecular Formula : C₈H₇BrN₄
  • Molecular Weight : 253.1 g/mol
  • Key Differences : Bromine is directly attached to the triazole ring rather than the benzyl group. This positional difference impacts electronic effects and solubility .

Heterocyclic Modifications

N-(2-Bromophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine
  • Molecular Formula : C₁₃H₁₁BrN₆
  • Molecular Weight : 355.2 g/mol
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine
  • Molecular Formula : C₃H₄N₈
  • Molecular Weight : 152.1 g/mol
  • Key Differences : Nitrogen-rich tetrazole substituent enhances energetic properties but reduces lipophilicity compared to halogenated benzyl derivatives .

Comparative Analysis of Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Halogen Substituents Key Applications
Target Compound ~271.1 ~2.5 3-Br, 5-F Anticancer research
1-[(3-Bromophenyl)methyl]-... (CAS 1183190-06-8) 253.1 2.8 3-Br SAR studies
1-[(2-Fluorophenyl)methyl]-... (CAS 956786-57-5) 257.6 2.1 2-F Antimicrobial agents
5-(3-Bromophenyl)-4H-... (CAS 1228014-23-0) 253.1 2.6 3-Br (on triazole) Energetic materials
  • Lipophilicity: The target compound’s dual halogenation (Br and F) increases logP compared to mono-halogenated analogs, enhancing membrane permeability .
  • Metabolic Stability: Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Q & A

Q. What are the optimized synthetic routes for 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with halogenated benzyl precursors and triazole derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 3-bromo-5-fluorobenzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions (e.g., K₂CO₃ or NaOH) to form the benzyl-triazole linkage .
  • Microwave-assisted synthesis : Reducing reaction times (e.g., 30–60 minutes at 80–100°C) while maintaining yields >75% compared to conventional heating .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Analytical techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. How is the compound characterized structurally, and what analytical methods resolve ambiguities?

  • Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for triazole protons; δ 4.5–5.0 ppm for benzyl-CH₂), ¹³C NMR (δ 150–160 ppm for triazole carbons), and FT-IR (N-H stretch at ~3400 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) confirms bond lengths (e.g., C-Br: ~1.9 Å) and dihedral angles between substituents .
  • Mass spectrometry : ESI-HRMS provides exact mass (theoretical for C₉H₇BrFN₄: 293.98 g/mol) .

Q. What preliminary biological activities have been reported for similar triazole derivatives?

  • Antimicrobial activity : Fluorinated triazoles show MIC values of 2–8 µg/mL against Staphylococcus aureus due to membrane disruption .
  • Anticancer potential : Bromo-substituted analogs inhibit kinase enzymes (IC₅₀: 0.5–5 µM) via ATP-binding site competition .
  • Bioisosteric effects : The triazole ring mimics amide bonds, enhancing metabolic stability in pharmacokinetic studies .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence the compound’s reactivity and target binding?

  • Electronic effects : The electron-withdrawing fluoro group increases electrophilicity at the benzyl position, facilitating nucleophilic attacks .
  • Lipophilicity : Bromo (LogP +0.6) and fluoro (LogP +0.1) groups enhance membrane permeability, as shown in Caco-2 cell assays .
  • Binding interactions : Molecular docking (AutoDock Vina) predicts halogen bonds between Br and Tyr residues in kinase targets (binding energy: −9.2 kcal/mol) .

Q. How can researchers resolve discrepancies in reported biological activities of triazole derivatives?

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48 hours) to minimize variability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain divergent in vivo results .
  • Crystallographic validation : Compare ligand-bound protein structures (PDB entries) to confirm binding modes .

Q. What in silico strategies predict the compound’s mechanism of action and off-target effects?

  • Pharmacophore modeling : Identifies key features (e.g., triazole NH, Br/F positions) for kinase inhibition .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns (RMSD < 2 Å) .
  • Off-target screening : SwissTargetPrediction highlights potential interactions with cytochrome P450 enzymes .

Q. How can synthetic yields be improved for halogenated triazole derivatives?

  • Catalyst optimization : Pd/Cu-mediated coupling for bromo-fluorobenzyl intermediates (yield increase from 60% to 85%) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr reactions .
  • Flow chemistry : Continuous synthesis reduces side-product formation (purity >98%) .

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